![molecular formula C8H16ClNO2 B13589728 {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Oxa-8-azaspiro[35]nonan-7-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with an aldehyde or ketone, followed by reduction to form the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid.
Industrial Production Methods
Industrial production of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could yield various substituted spirocyclic compounds.
Scientific Research Applications
{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{5-Oxa-8-azaspiro[3.5]nonan-6-yl}methanol: Similar structure but with a different position of the hydroxyl group.
{5-Oxa-8-azaspiro[3.5]nonan-9-yl}methanol hydrochloride: Another spirocyclic compound with a different ring structure.
{7-Azaspiro[3.5]nonan-5-yl}methanol hydrochloride: A related compound with a different nitrogen position in the ring.
Uniqueness
{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
5-oxa-8-azaspiro[3.5]nonan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-4-7-5-11-8(6-9-7)2-1-3-8;/h7,9-10H,1-6H2;1H |
InChI Key |
DSMZKRCCLFQCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(CO2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)
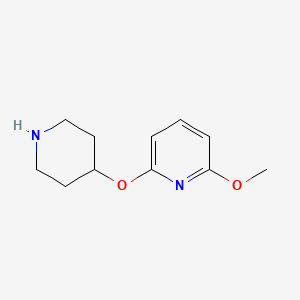
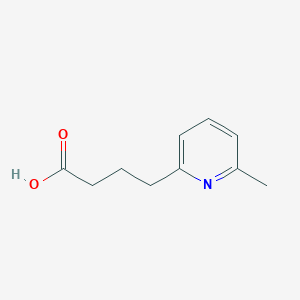
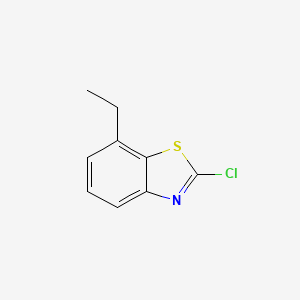
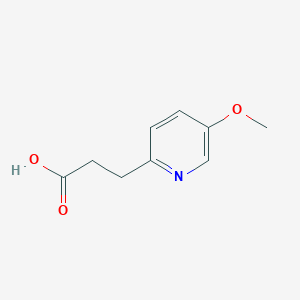
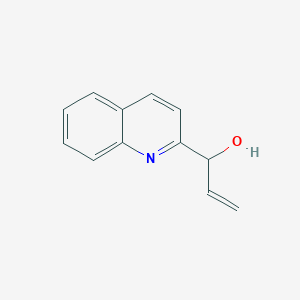
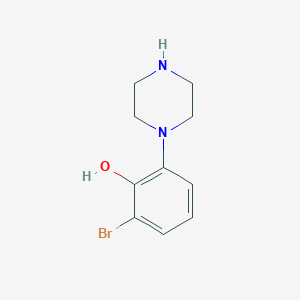
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
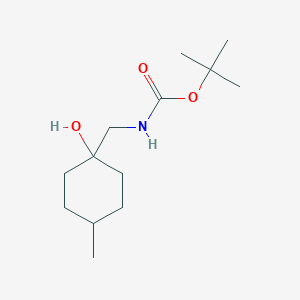
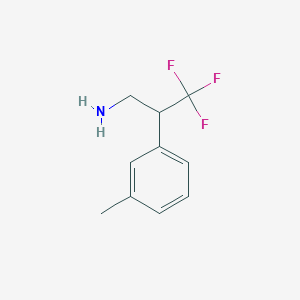
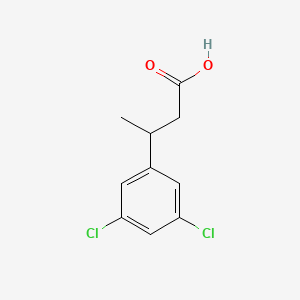
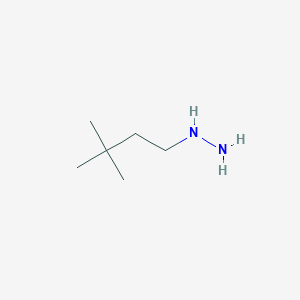
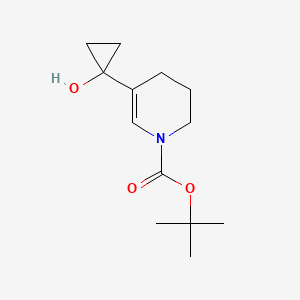
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
